Diazepinone derivative 1
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Overview
Description
Diazepinone derivative 1 is a compound belonging to the class of diazepinones, which are seven-membered heterocyclic compounds containing two nitrogen atoms These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Diazepinone derivative 1 can be synthesized via a domino aza-Michael/SN2 cyclization of 1-azadienes with α-halogenoacetamides. This method is efficient and can be performed under transition metal-free conditions. The reaction involves the use of various α-halogenoacetamides and 1-azadienes, which are well tolerated and give the desired products in good to excellent yields .
Another synthetic route involves the use of ring-closing metathesis, where diazepinone derivatives are prepared from α-amino acids and amino alcohols. This method also allows for the coupling of diazepinones with ribose derivatives to form novel diazepinone nucleosides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The domino aza-Michael/SN2 cyclization method is particularly suitable for industrial production due to its high yield and efficiency. The reaction can be scaled up to produce gram-scale quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
Diazepinone derivative 1 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized diazepinone derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted diazepinone derivatives .
Scientific Research Applications
Diazepinone derivative 1 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as inhibitors of specific enzymes or receptors.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of diazepinone derivative 1 involves its interaction with specific molecular targets and pathways. For example, some diazepinone derivatives have been shown to inhibit human cytidine deaminase, an enzyme involved in nucleic acid metabolism. The compound binds to the active site of the enzyme, preventing its normal function and leading to potential therapeutic effects .
Comparison with Similar Compounds
Diazepinone derivative 1 can be compared with other similar compounds, such as:
Pyrrolo[1,2-x][1,4]diazepines: These compounds have similar structures but different biological activities, such as antidepressant and anxiolytic properties.
1,5-Benzodiazepines: These compounds are widely used as anticonvulsants, antianxiolytics, and sedatives.
The uniqueness of this compound lies in its specific chemical structure and the diverse range of reactions it can undergo, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C19H18N2O3 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
9-methoxy-2-(5-methylfuran-2-yl)-7,8-dihydro-4H-[1,4]diazepino[7,1-a]isoquinolin-5-one |
InChI |
InChI=1S/C19H18N2O3/c1-12-6-7-18(24-12)15-10-16-13-4-3-5-17(23-2)14(13)8-9-21(16)19(22)11-20-15/h3-7,10H,8-9,11H2,1-2H3 |
InChI Key |
JTMQTEDUASKITJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NCC(=O)N3CCC4=C(C3=C2)C=CC=C4OC |
Origin of Product |
United States |
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